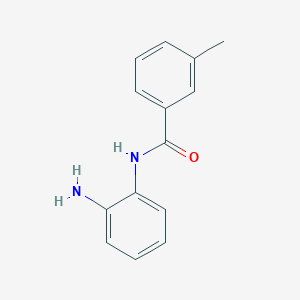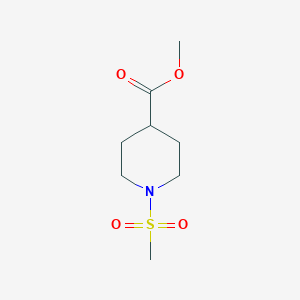
Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group (SO2) attached to two carbon atoms. They are known for their stability and resistance to decomposition at elevated temperatures .
Synthesis Analysis
While specific synthesis methods for “Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate” are not available, methylsulfonyl compounds are generally synthesized through the reaction of a suitable organic compound with a sulfonyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of methylsulfonyl compounds typically consists of a sulfonyl group (SO2) attached to a carbon atom. The exact structure of “Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate” would depend on the specific arrangement of these atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Methylsulfonyl compounds are generally stable and resistant to decomposition at elevated temperatures .Applications De Recherche Scientifique
-
- Application Summary : MSM is an organosulfur compound that is used in alternative medicine. It is chemically inert and able to resist decomposition at elevated temperatures .
- Methods of Application : MSM occurs naturally in some primitive plants and is present in small amounts in many foods and beverages. It is marketed as a dietary supplement .
- Results or Outcomes : It is sometimes used as a cutting agent for illicitly manufactured methamphetamine. It is also commonly found in the atmosphere above marine areas, where it is used as a carbon source by the airborne bacteria Afipia .
-
- Application Summary : This compound is used as an intermediate for pharmaceutical and chemical research .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context .
- Results or Outcomes : The outcomes would also depend on the specific research context .
-
2-Substituted-4,5-diarylpyrroles
- Application Summary : A series of 2-substituted-4,5-diarylpyrroles have been reported as potent anti-inflammatory agents .
- Methods of Application : These compounds were evaluated for their anti-inflammatory activity against paw edema produced in the adjuvant arthritis rat model .
- Results or Outcomes : One of the compounds, 2-[(trifluoromethyl) thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl] pyrrole, was reported as a potent anti-inflammatory agent .
-
Dimethyl Sulfone (DMSO2)
- Application Summary : DMSO2 is an organosulfur compound that is used as a high-temperature solvent due to its polarity and thermal stability .
- Methods of Application : It is used industrially, for example, in the displacement of aryl chlorides by potassium fluoride .
- Results or Outcomes : The outcomes would depend on the specific industrial context .
-
Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context .
- Results or Outcomes : The outcomes would also depend on the specific research context .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-methylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-13-8(10)7-3-5-9(6-4-7)14(2,11)12/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZIYNUEDUKHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377114 |
Source


|
| Record name | methyl 1-(methylsulfonyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate | |
CAS RN |
320424-42-8 |
Source


|
| Record name | methyl 1-(methylsulfonyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

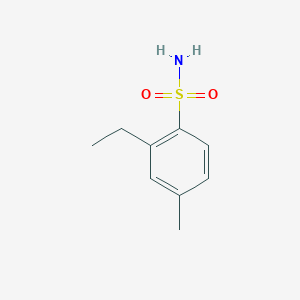
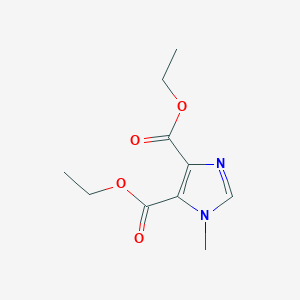

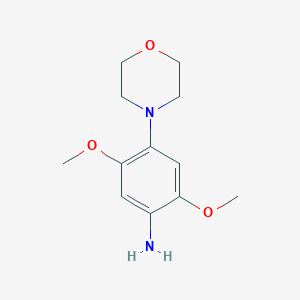
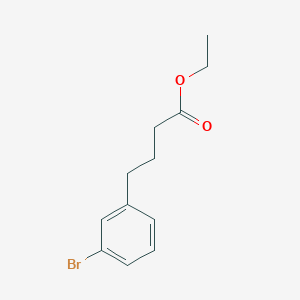
![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)
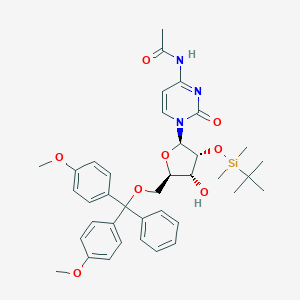
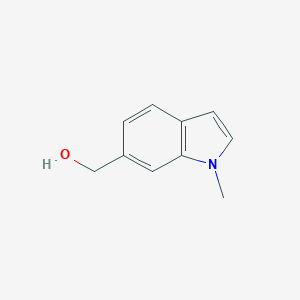
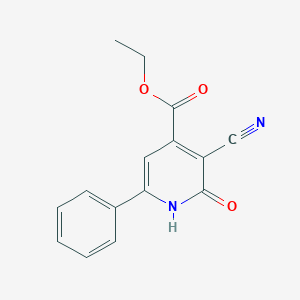
![6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B180012.png)
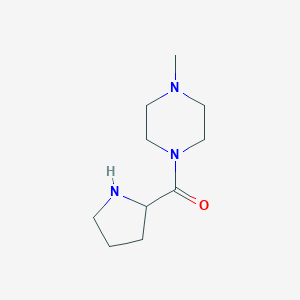
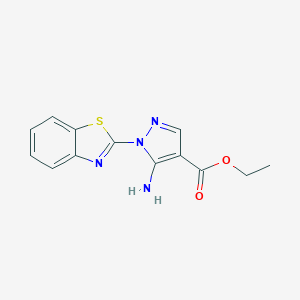
![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)
